Tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is a chemical compound with the molecular formula C20H25NO2S and a molecular weight of 343.49 g/mol. It is classified under carbamates and features a tert-butyl group attached to a nitrogen atom, which is further linked to a chiral center at the 1-position of an ethyl group, substituted with a 4-benzylsulfanylphenyl moiety. This compound is recognized for its high purity (97%) and is identified by the CAS number 2684294-31-1 .
Research indicates that tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate exhibits notable biological activities. It has been studied for its potential as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in various physiological processes including nucleotide metabolism and cellular signaling pathways . This inhibition could have implications in therapeutic applications, particularly in conditions related to metabolic dysregulation.
The synthesis of tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate typically involves several key steps:
Tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate has several applications in the field of medicinal chemistry:
Interaction studies involving tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate have focused on its binding affinity with various biological targets. Notably, its interaction with ENPP1 has been characterized through kinetic assays which demonstrate its potential to modulate enzymatic activity effectively. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics.
Tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate shares structural similarities with several other carbamate derivatives. Here are some comparable compounds:
Compound Name | CAS Number | Similarity |
---|---|---|
Tert-butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 | 0.98 |
(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | 1187932-25-7 | 0.96 |
Tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate | 214973-83-8 | 0.95 |
Tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is unique due to its specific chiral configuration and the presence of a benzothioether moiety, which may influence its biological activity differently compared to other similar carbamates. This structural feature could enhance its selectivity towards particular biological targets, making it an interesting subject for further research in drug design and development.